molecular formula C19H13F2N3O4 B2524787 N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-64-6

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2524787
CAS No.: 946222-64-6
M. Wt: 385.327
InChI Key: VIRBOIOWXFGUEB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of fluorine atoms could yield various substituted derivatives .

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic acid: Shares the difluorophenyl group but differs in its boronic acid functionality.

    2,4-Difluoroaniline: Similar in having difluorophenyl but lacks the nitro and pyridine groups.

Uniqueness

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBOIOWXFGUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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